6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a beta-carboline core, a piperazine ring, and specific halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, including the formation of the beta-carboline core, the introduction of the piperazine ring, and the incorporation of halogen substituents. Common synthetic routes may involve:
Formation of the Beta-Carboline Core: This can be achieved through Pictet-Spengler condensation reactions, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where piperazine derivatives are introduced to the beta-carboline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms, particularly those involving neurotransmission and signal transduction.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and fluorophenyl group, contributing to similar biological activities.
Beta-carboline derivatives: Compounds with a beta-carboline core exhibit similar structural features and potential therapeutic effects.
Uniqueness
The uniqueness of 6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2/c25-16-1-6-21-20(13-16)19-7-8-31(15-22(19)28-21)24(33)27-14-23(32)30-11-9-29(10-12-30)18-4-2-17(26)3-5-18/h1-6,13,28H,7-12,14-15H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSSRCSPULKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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